molecular formula C15H12Cl2N4O5 B15153789 N-(3,5-dichlorophenyl)-2-(dimethylamino)-3,5-dinitrobenzamide

N-(3,5-dichlorophenyl)-2-(dimethylamino)-3,5-dinitrobenzamide

Katalognummer: B15153789
Molekulargewicht: 399.2 g/mol
InChI-Schlüssel: YPKPMOVYAGHPEM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(3,5-dichlorophenyl)-2-(dimethylamino)-3,5-dinitrobenzamide is a complex organic compound characterized by its unique chemical structure

Vorbereitungsmethoden

The synthesis of N-(3,5-dichlorophenyl)-2-(dimethylamino)-3,5-dinitrobenzamide typically involves multiple steps. The process begins with the preparation of the starting materials, which include 3,5-dichloroaniline and 3,5-dinitrobenzoyl chloride. These compounds undergo a series of reactions, including nitration, chlorination, and amidation, to form the final product. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired yield and purity.

Analyse Chemischer Reaktionen

N-(3,5-dichlorophenyl)-2-(dimethylamino)-3,5-dinitrobenzamide undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or alkylating agents.

The major products formed from these reactions depend on the specific reagents and conditions used.

Wissenschaftliche Forschungsanwendungen

N-(3,5-dichlorophenyl)-2-(dimethylamino)-3,5-dinitrobenzamide has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: It is studied for its potential biological activity, including its effects on cellular processes and its potential as a therapeutic agent.

    Medicine: It is investigated for its potential use in drug development, particularly for its ability to interact with specific molecular targets.

    Industry: It is used in the production of various industrial chemicals and materials.

Wirkmechanismus

The mechanism of action of N-(3,5-dichlorophenyl)-2-(dimethylamino)-3,5-dinitrobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can lead to changes in cellular processes, including the inhibition or activation of specific pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

N-(3,5-dichlorophenyl)-2-(dimethylamino)-3,5-dinitrobenzamide can be compared with other similar compounds, such as:

    N-(3,5-dichlorophenyl)-N’-[(dimethylamino)methylene]thiourea: This compound has a similar structure but different functional groups, leading to different chemical properties and applications.

    3,5-dichlorophenyl isocyanate: This compound is used as an intermediate in the synthesis of various chemicals and has different reactivity compared to this compound.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Eigenschaften

Molekularformel

C15H12Cl2N4O5

Molekulargewicht

399.2 g/mol

IUPAC-Name

N-(3,5-dichlorophenyl)-2-(dimethylamino)-3,5-dinitrobenzamide

InChI

InChI=1S/C15H12Cl2N4O5/c1-19(2)14-12(6-11(20(23)24)7-13(14)21(25)26)15(22)18-10-4-8(16)3-9(17)5-10/h3-7H,1-2H3,(H,18,22)

InChI-Schlüssel

YPKPMOVYAGHPEM-UHFFFAOYSA-N

Kanonische SMILES

CN(C)C1=C(C=C(C=C1[N+](=O)[O-])[N+](=O)[O-])C(=O)NC2=CC(=CC(=C2)Cl)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.